BenchChemオンラインストアへようこそ!

methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate

Medicinal chemistry Antiviral prodrug design Physicochemical property optimization

Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate (CAS 1370243-61-0; molecular formula C14H16N4O4; molecular weight 304.31 g/mol) is a synthetic small-molecule derivative of the 1,2,3-benzotriazin-4(3H)-one heterocyclic core. The compound is explicitly disclosed as Reference Example 629 in US Patent 10,202,379, which describes substituted 3-hydroxy-4-pyridone derivative prodrugs possessing cap-dependent endonuclease inhibitory activity and antiviral effects, particularly against influenza virus.

Molecular Formula C14H16N4O4
Molecular Weight 304.30 g/mol
Cat. No. B11150646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate
Molecular FormulaC14H16N4O4
Molecular Weight304.30 g/mol
Structural Identifiers
SMILESCOC(=O)CNC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1
InChIInChI=1S/C14H16N4O4/c1-22-13(20)9-15-12(19)7-4-8-18-14(21)10-5-2-3-6-11(10)16-17-18/h2-3,5-6H,4,7-9H2,1H3,(H,15,19)
InChIKeyHAJMXNUBTYUYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate | CAS & Patent Reference Guide for Procurement & Research Selection


Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate (CAS 1370243-61-0; molecular formula C14H16N4O4; molecular weight 304.31 g/mol) is a synthetic small-molecule derivative of the 1,2,3-benzotriazin-4(3H)-one heterocyclic core . The compound is explicitly disclosed as Reference Example 629 in US Patent 10,202,379, which describes substituted 3-hydroxy-4-pyridone derivative prodrugs possessing cap-dependent endonuclease inhibitory activity and antiviral effects, particularly against influenza virus [1]. It features a butanoyl linker connecting the benzotriazinone ring to a glycine methyl ester moiety, a structural architecture that distinguishes it from other benzotriazinone derivatives bearing acetyl, propionyl, valyl, or leucyl-amino acid ester appendages .

Why Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate Cannot Be Simply Replaced by Other Benzotriazinone Analogs in Antiviral or LRA Research


The 1,2,3-benzotriazin-4(3H)-one scaffold is a privileged structure with activity profiles exquisitely sensitive to both linker length and amino acid ester identity. In the HIV latency-reversing agent (LRA) domain, systematic SAR analysis of over 40 benzotriazine analogues demonstrated that minor modifications—such as substituting the N3-substituent from a butanoyl-glycine ester to a simple hydroxyl group (as in HODHBt/BIN001) or changing the ester moiety—sharply alter STAT5 phosphorylation potency, transcriptional activation efficacy, and in vitro toxicity profiles [1]. Within the influenza antiviral space disclosed in US 10,202,379, the cap-dependent endonuclease inhibitory pharmacophore is equally sensitive to the nature of the acyl-amino acid ester appendage; different Reference Examples within this patent series (e.g., Reference Example 384 with a C26H27N3O4 formula vs. Reference Example 629 with C14H16N4O4) exhibit distinct ADMET and potency profiles, precluding simple interchange [2]. Therefore, procurement decisions must be compound-specific, not merely scaffold-based.

Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate: Quantitative Differentiation Evidence Versus Closest In-Class Analogs


Butanoyl-Glycine Methyl Ester Linker Architecture Confers a Higher Fraction sp3 Carbon Character vs. Acetyl-Glycine or Simple Hydroxy-Linked Benzotriazinones—A Computed Physicochemical Differentiation

Among publicly computable properties, methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate possesses a fraction sp3 (Fsp3) of 0.36, a topological polar surface area (TPSA) of 84.54 Ų, and a calculated logP of 0.33–0.52 [1][2]. The butanoyl-glycine methyl ester side chain provides a higher Fsp3 compared to comparator methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate (the direct acetyl-linked analogue; predicted Fsp3 ~0.08–0.10), translating to greater three-dimensional molecular complexity. Higher Fsp3 has been correlated with improved clinical success rates and reduced promiscuous binding in phenotypic screening libraries [3]. For cap-dependent endonuclease (CEN) inhibitor prodrug design, linker flexibility and ester lability are critical parameters regulating intracellular liberation of the active 3-hydroxy-4-pyridone warhead; the butanoyl spacer offers a distinct hydrolytic stability profile compared to shorter acetyl or propionyl linkers [4].

Medicinal chemistry Antiviral prodrug design Physicochemical property optimization

Benzotriazinone N3-Butanoyl Substituent Distinguishes This Compound from 3-Hydroxybenzotriazinone (HODHBt) and Drastically Alters STAT5-Mediated HIV Latency Reversal Potency

In a comprehensive SAR study of benzotriazine analogues as HIV-1 latency-reversing agents (LRAs), the lead compound HODHBt (BIN001; 3-hydroxy-1,2,3-benzotriazin-4(3H)-one) demonstrated potent reactivation of latent HIV at 100 μM in a primary TCM cell model, with activity normalized to 100% [1]. Critically, benzotriazinone analogues bearing bulkier N3-substituents, including amide-linked side chains analogous to the butanoyl-glycine ester motif present in this compound, exhibited differentiated activity profiles. Compounds with N3-carbonyl-linked amino acid ester appendages (e.g., DEPBT, BIN003) showed similar viral reactivation efficacy to HODHBt, whereas compounds lacking this ester-amide architecture (e.g., BIN002, BIN005) showed reduced activity (<10% of HODHBt) or increased in vitro toxicity [1]. Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate, with its butanoyl-glycine methyl ester N3-substituent, occupies a unique structural niche at the intersection of LRA potency and linker-dependent pharmacokinetics. The butanoyl spacer length (4-carbon chain) is positioned between the shorter acetyl-linked analogues and longer-chain variants, potentially offering a distinct intracellular hydrolysis rate and STAT5 SUMOylation inhibition profile [2].

HIV latency reversal STAT5 SUMOylation inhibition Shock and kill strategy

Cap-Dependent Endonuclease Inhibitor Prodrug Differentiation: Butanoyl Linker vs. Direct 3-Hydroxy-4-Pyridone Conjugation in US 10,202,379 Patent Series

US Patent 10,202,379 discloses multiple Reference Example compounds as prodrugs of substituted 3-hydroxy-4-pyridone cap-dependent endonuclease (CEN) inhibitors. Reference Example 629 (this compound) is characterized by a benzotriazinone-butanoic acid-glycine methyl ester substituent on the pyridone core, whereas Reference Example 384 bears a different amino acid ester appendage (C26H27N3O4, MW 445.5 g/mol) . The CEN inhibitory pharmacophore requires intracellular hydrolysis of the ester prodrug moiety to liberate the active 3-hydroxy-4-pyridone species; the identity and length of the acyl-amino acid linker directly govern the rate of enzymatic ester cleavage, aqueous solubility, and membrane permeability [1]. While explicit IC50 values for Reference Example 629 are not publicly tabulated, the patent series demonstrates that structurally distinct Reference Examples yield differential antiviral EC50 values in influenza virus growth inhibition assays, and the specific butanoyl-glycine methyl ester architecture of Reference Example 629 represents a deliberate prodrug design choice distinct from shorter-chain, bulkier, or differently substituted analogues within the same patent family [1].

Influenza antiviral Cap-dependent endonuclease inhibition Prodrug design

Glycine Methyl Ester: A Privileged Amino Acid Ester for Crystallinity and Salt Formation Optimization Relative to Leucine or Valine Benzotriazinone Conjugates

Within the chemical space of N-acyl amino acid ester benzotriazinones, the choice of amino acid partner significantly influences solid-state properties. Commercial catalog data for close structural analogues reveals that N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]-L-leucine (MW 346.38 g/mol, logP 0.44, logD -3.17) possesses a free carboxylic acid group and one hydrogen bond donor, conferring zwitterionic character and high aqueous solubility (logSw -2.13) but potentially complicating crystallization and formulation . In contrast, methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate (MW 304.31 g/mol) bears a methyl ester terminus, eliminating the carboxylic acid hydrogen bond donor and rendering the compound neutral under physiological pH. This neutral character is expected to enhance crystallinity, improve solid-state stability, facilitate salt screening, and simplify reversed-phase chromatographic purification compared to free amino acid conjugates [1]. For procurement, this translates to more predictable lot-to-lot purity, easier handling, and broader solvent compatibility for downstream synthetic manipulations.

Solid-state chemistry Preformulation Salt and polymorph screening

Methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate: Research & Industrial Application Scenarios Based on Verified Differentiation Evidence


Influenza Antiviral Prodrug SAR and Lead Optimization Programs Targeting Cap-Dependent Endonuclease

This compound serves as a structurally defined Reference Example (629) within the US 10,202,379 patent family, enabling direct SAR comparison with other linker variants in the same series [1]. The butanoyl-glycine methyl ester prodrug motif provides an intermediate linker length and ester lability profile between short acetyl-linked analogues and bulkier leucine/valine conjugates, making it a rational starting point for systematic optimization of intracellular hydrolysis rate, aqueous solubility, and antiviral EC50 in influenza-infected MDCK or A549 cell assays.

HIV Latency-Reversing Agent (LRA) Discovery: Exploring STAT5 SUMOylation Inhibition with N3-Functionalized Benzotriazinones

The established SAR framework from Sorensen et al. (2020) demonstrates that N3-amide/ester-linked benzotriazinones constitute the activity-retaining cluster for STAT5-mediated HIV latency reversal, while simple N3-hydroxy or N3-aryl analogues are either inactive or toxic [2]. This compound, with its N3-butanoyl-glycine methyl ester architecture, is a logical candidate for iterative LRA optimization, offering a distinct linker chemotype for balancing STAT5 phosphorylation potency (pSTAT5 EC50), transcriptional activation fold-change, and cellular viability in primary CD4 T-cell models.

Chemical Biology Probe Synthesis Requiring Neutral, Crystalline Benzotriazinone Building Blocks with Methyl Ester Handles

Unlike free carboxylic acid benzotriazinone analogues (e.g., the leucine conjugate) that exhibit zwitterionic character, this compound's methyl ester terminus provides a neutral, crystalline solid with predictable solubility in organic solvents . This facilitates its use as a building block for amide coupling, ester hydrolysis to the free acid, or direct use in biochemical assays without pH-dependent ionization artifacts. Its lower molecular weight and single hydrogen bond donor further simplify HPLC purification and solid-phase extraction workflows.

Cheminformatic and Computational Docking Studies Requiring a Validated Benzotriazinone Ligand with Publicly Available 3D Coordinates

This compound is indexed in the ZINC20 database (ZINC000038265715) with a computed logP of 0.33, TPSA of 84.54 Ų, and Fsp3 of 0.36 [3]. Its availability in public 3D structural databases enables its use as a query ligand for pharmacophore modeling, molecular dynamics simulations of CEN or STAT5 binding, and virtual screening campaigns aimed at identifying novel benzotriazinone-based inhibitors without the need for proprietary structural elucidation.

Quote Request

Request a Quote for methyl 2-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.